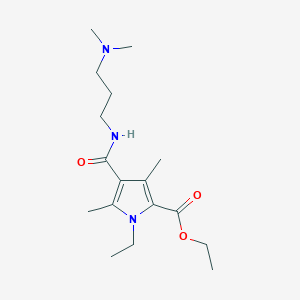

ethyl 4-((3-(dimethylamino)propyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-((3-(dimethylamino)propyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate , also known by its chemical abbreviation EDC , is a water-soluble carbodiimide. It is typically handled as the hydrochloride salt. EDC plays a crucial role in organic synthesis and bioconjugation reactions. Its primary function lies in activating carboxylic acids for amide bond formation with primary amines. Unlike other carbodiimides, EDC offers the advantage of easy removal of the urea byproduct during the reaction, making it a preferred choice in certain applications .

Synthesis Analysis

EDC can be commercially obtained, but it can also be synthesized. One common method involves coupling ethyl isocyanate with N,N-dimethylpropane-1,3-diamine to form a urea intermediate, followed by dehydration to yield EDC .

Molecular Structure Analysis

The molecular formula of EDC is C8H17N3 , with a molar mass of approximately 155.245 g/mol . Its chemical structure consists of an ethyl group, a carbodiimide moiety, and a dimethylaminopropyl group. The key functional group is the activated ester formed during the reaction with carboxylic acids .

Chemical Reactions Analysis

EDC acts as a carboxyl activating agent, facilitating the coupling of carboxylic acids with primary amines. The mechanism involves the creation of an activated ester leaving group. The primary amine attacks the carbonyl carbon of the acid, leading to the formation of an amide bond. EDC is widely used in peptide synthesis, protein crosslinking, and the preparation of immunoconjugates. It can also activate phosphate groups for phosphomonoester and phosphodiester formation .

Physical and Chemical Properties Analysis

Mécanisme D'action

Orientations Futures

Research on EDC continues to explore its applications in bioconjugation, drug delivery, and chemical biology. Investigating its compatibility with various biomolecules and optimizing reaction conditions will enhance its utility in diverse fields .

: Richard S. Pottorf, Peter Szeto (2001). “1-Ethyl-3-(3’-dimethylaminopropyl)carbodiimide Hydrochloride”. E-EROS Encyclopedia of Reagents for Organic Synthesis. doi: 10.1002/047084289X.re062.

Propriétés

IUPAC Name |

ethyl 4-[3-(dimethylamino)propylcarbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3O3/c1-7-20-13(4)14(12(3)15(20)17(22)23-8-2)16(21)18-10-9-11-19(5)6/h7-11H2,1-6H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKKERLAHBHEEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NCCCN(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(diethylamino)ethyl]-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}ethanediamide](/img/structure/B2548684.png)

![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2548685.png)

![tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/no-structure.png)

![N-[(4-fluorophenyl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2548691.png)

![5-[(4-Bromo-1H-pyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2548697.png)

![N-(3-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2548698.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2548702.png)

![3-(1-(1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2548703.png)

![2-Methyl-5-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2548706.png)